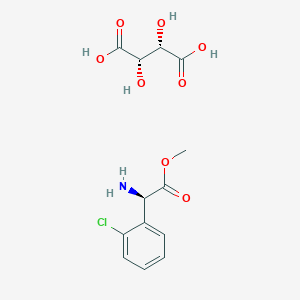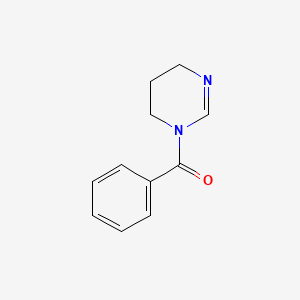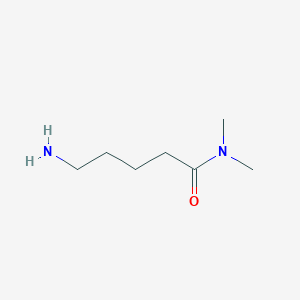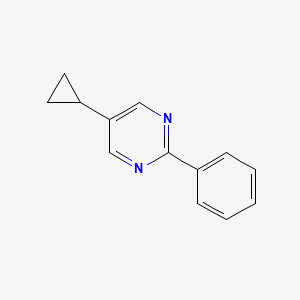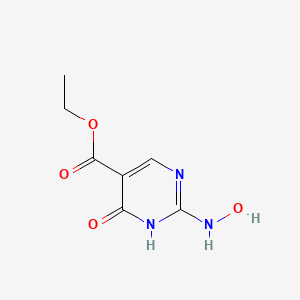![molecular formula C5H5N5O B15247194 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol typically involves the construction of the pyrazole and triazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with cyanogen bromide can lead to the formation of the pyrazole ring, which can then be further reacted with triazine precursors to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the ring system.
Substitution: The amino group and other substituents on the ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to inhibit specific kinases has been explored for the treatment of cancer and other diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of Tyrosine Threonine Kinase (TTK), which plays a crucial role in cell division. By inhibiting TTK, the compound can disrupt the mitotic spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imidazopyrazine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazopyridazine: Shares the triazine ring but differs in the fused ring system, leading to distinct chemical properties.
Uniqueness
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol stands out due to its potent inhibitory activity against specific kinases and its versatility in undergoing various chemical transformations. Its unique structure allows for extensive modifications, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
4-amino-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-4-9-5(11)8-3-1-2-7-10(3)4/h1-2H,(H3,6,8,9,11) |
Clave InChI |
RUSFBHDMYDVOMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2NC(=O)N=C(N2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


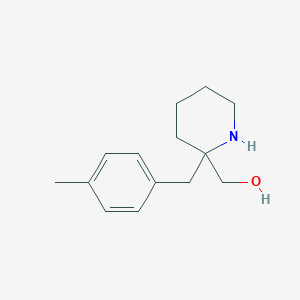
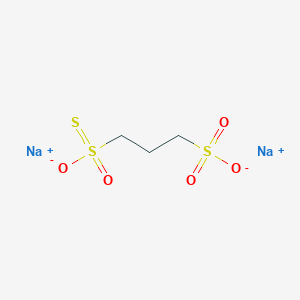
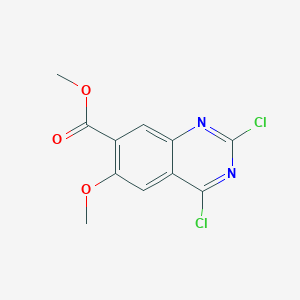

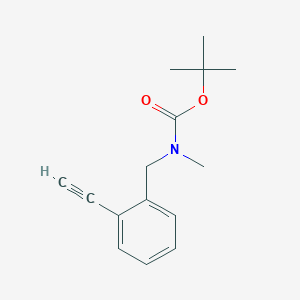
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
